![molecular formula C10H30Cl4N4 B1523340 Spermine-butane-d8 tetrahydrochloride CAS No. 1173022-85-9](/img/structure/B1523340.png)
Spermine-butane-d8 tetrahydrochloride
Overview
Description
Spermine-butane-d8 tetrahydrochloride, also known as N,N’-Bis(3-aminopropyl)-1,4-butanediamine-d8(butane-d8) tetrahydrochloride, is a stable isotope-labelled compound . It has an empirical formula of C10D8H18N4·4HCl and a molecular weight of 356.23 . This compound is a derivative of spermine, a polyamine that is essential for eukaryotic cell growth .
Molecular Structure Analysis
The molecular structure of Spermine-butane-d8 tetrahydrochloride is represented by the SMILES stringCl.Cl.Cl.Cl.[2H]C([2H])(NCCCN)C([2H])([2H])C([2H])([2H])C([2H])([2H])NCCCN
. The InChI key for this compound is XLDKUDAXZWHPFH-XDLCHPJXSA-N
. Physical And Chemical Properties Analysis
Spermine-butane-d8 tetrahydrochloride is a solid substance . It is soluble in water . The melting point of this compound is 310-311°C (dec.) , and its boiling point is 150°C . The refractive index is approximately 1.48 (Predicted, unlabelled) .Scientific Research Applications
Structural and Functional Analysis of Biomolecules
SBD-8 is primarily used in the study of biomolecular structures and functions, especially proteins and enzymes. Its solubility and non-toxicity make it an ideal reagent for:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : The deuterium labeling in SBD-8 enhances NMR spectral resolution by reducing signal interference from hydrogen atoms, allowing for precise identification and characterization of protein structures and interactions .
Mass Spectrometry in Proteomics
In proteomics, SBD-8 is utilized for mass spectrometry to analyze proteins. The mass shift from deuterium labeling helps distinguish between the labeled compound and the unlabeled proteins, aiding in the study of protein interactions and dynamics.
Metabolic Pathway Studies
SBD-8’s deuterium labeling is valuable for tracking metabolic pathways. Researchers can follow the compound’s metabolism within biological systems, which is essential for understanding spermine’s behavior in living organisms.
Drug Delivery Systems
The compound’s unique properties are explored in drug delivery systems. SBD-8 can be used to investigate the delivery mechanisms of drugs, particularly how polyamines like spermine facilitate or inhibit the process.
Gene Therapy Research
SBD-8 has potential applications in gene therapy. Its ability to interact with genetic material can be harnessed to study gene delivery methods and the stability of therapeutic genes within target cells.
Biochemical Studies
Researchers employ SBD-8 in biochemical studies to understand the role of polyamines in cell growth and differentiation. It helps in elucidating the biochemical pathways where spermine and its derivatives are involved.
Environmental Tracing
Stable isotope labeling of SBD-8 allows for environmental tracing to study the distribution and degradation of spermine-related compounds in various ecosystems .
Clinical Diagnostic Research
In clinical diagnostics, SBD-8 can be used for imaging, diagnosis, and newborn screening, providing insights into the presence and concentration of polyamines in biological samples .
Safety And Hazards
Spermine-butane-d8 tetrahydrochloride is classified as causing serious eye damage (Category 1, H318) . Precautionary measures include wearing eye protection/face protection and avoiding breathing dust/fume/gas/mist/vapors/spray . In case of contact with eyes, it is recommended to rinse cautiously with water for several minutes and immediately call a POISON CENTER/doctor .
properties
IUPAC Name |
N,N'-bis(3-aminopropyl)-1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-diamine;tetrahydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N4.4ClH/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;;;;/h13-14H,1-12H2;4*1H/i1D2,2D2,7D2,8D2;;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDKUDAXZWHPFH-XDLCHPJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN)CNCCCN.Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])NCCCN)C([2H])([2H])NCCCN.Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30Cl4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30703032 | |
Record name | N~1~,N~4~-Bis(3-aminopropyl)(~2~H_8_)butane-1,4-diamine--hydrogen chloride (1/4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30703032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spermine-butane-d8 tetrahydrochloride | |
CAS RN |
1173022-85-9 | |
Record name | N~1~,N~4~-Bis(3-aminopropyl)(~2~H_8_)butane-1,4-diamine--hydrogen chloride (1/4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30703032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173022-85-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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